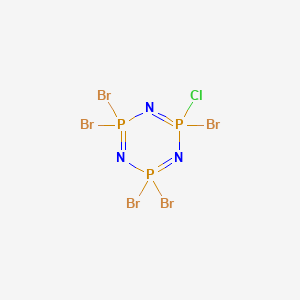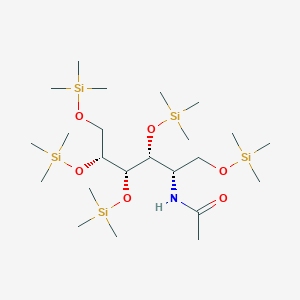
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine, commonly known as HHTP, is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.
Mécanisme D'action
The mechanism of action of HHTP is not well understood. However, it is believed that the compound interacts with biological molecules through electrostatic and hydrophobic interactions. HHTP has been shown to selectively bind to DNA and RNA, suggesting that it may interact with these molecules through hydrogen bonding and other non-covalent interactions.
Effets Biochimiques Et Physiologiques
HHTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HHTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. HHTP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HHTP is its ability to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, one limitation of HHTP is its toxicity. The compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on HHTP. One area of interest is the development of new fluorescent probes based on the HHTP structure. These probes could be used to study a wide range of biological molecules, including proteins and lipids. Another area of interest is the development of HHTP-based anti-cancer agents. Further studies are needed to determine the mechanism of action of HHTP and to identify potential targets for anti-cancer therapy.
Conclusion:
In conclusion, HHTP is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. The compound has been shown to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, the compound is also toxic at high concentrations, which may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of HHTP and to identify potential applications for this compound in the future.
Méthodes De Synthèse
The synthesis of HHTP is a complex process that involves several steps. The first step involves the reaction of triethyl phosphite with 1,3,5-trichloro-2,4,6-triazine to form 1,3,5-triethyl-2,4,6-trioxo-1,2,4,6-tetraazaphosphorine. This intermediate is then reacted with hexachlorocyclotriphosphazene to form the final product, HHTP.
Applications De Recherche Scientifique
HHTP has been studied extensively for its potential applications in the field of scientific research. One of the most promising applications of HHTP is as a fluorescent probe for the detection of biological molecules. HHTP has been shown to selectively bind to DNA and RNA, making it a useful tool for the study of these molecules.
Propriétés
Numéro CAS |
15608-37-4 |
|---|---|
Nom du produit |
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine |
Formule moléculaire |
Br5ClN3P3 |
Poids moléculaire |
569.91 g/mol |
Nom IUPAC |
2,2,4,4,6-pentabromo-6-chloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br5ClN3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
Clé InChI |
BGYSZBSLCSDYFJ-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
SMILES canonique |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
Autres numéros CAS |
15608-37-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)



![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)




